molecular formula C17H13BrN6O2 B2390708 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 931329-41-8

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2390708
M. Wt: 413.235
InChI Key: UQVHRPQNYLQTMG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a triazole ring, and a methoxyphenyl group. These functional groups could potentially give the compound a variety of interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and triazole rings suggests that the compound could have a rigid, planar structure. The bromophenyl and methoxyphenyl groups could potentially participate in pi stacking interactions or hydrogen bonding, which could influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction. The oxadiazole and triazole rings might also participate in various chemical reactions, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized derivatives of 1,2,4-triazole and 1,2,4-oxadiazole compounds, including structures similar to the compound , to evaluate their antimicrobial properties. For example, the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives have been reported, indicating that these compounds possess good or moderate activities against various microorganisms. This suggests a potential application in developing new antimicrobial agents (Bektaş et al., 2007; Kaneria et al., 2016).

Anticancer Evaluation

Compounds featuring the 1,2,4-oxadiazole and triazole moieties have been synthesized and tested for their anticancer activity against various human cancer cell lines. These studies demonstrate that some derivatives exhibit good to moderate activity, highlighting the potential of these compounds in anticancer drug development (Yakantham et al., 2019).

Molecular Rearrangements and Synthesis

Research on 1,2,4-oxadiazoles includes studies on their photochemistry, revealing molecular rearrangements to form 1,2,4-triazoles and other heterocycles under specific conditions. These findings have implications for synthetic organic chemistry, providing insights into the reactivity and transformation possibilities of oxadiazole derivatives (Buscemi et al., 1996).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, indicating potential applications in agricultural pest control (Liu et al., 2022).

Energetic Materials

The synthesis and characterization of 1,2,4-triazole and 1,2,4-oxadiazole derivatives have been explored for their application in energetic materials. Combining these heterocycles into a molecule can fine-tune energetic performance, safety, and physical properties, making them interesting candidates for new energetic material design (Cao et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling this compound could require precautions to prevent exposure and to handle it safely.


Future Directions

The future research directions involving this compound could be vast and would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required.


properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O2/c1-25-13-5-3-2-4-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-8-11(18)9-7-10/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHRPQNYLQTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

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